molecular formula C16H27BClN3O2 B2573875 1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride CAS No. 2377609-42-0

1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride

Cat. No.: B2573875
CAS No.: 2377609-42-0
M. Wt: 339.67
InChI Key: LOZYVTLVUNQKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride is a useful research compound. Its molecular formula is C16H27BClN3O2 and its molecular weight is 339.67. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Compounds with structures similar to the one have been extensively studied for their medicinal properties and potential as drug candidates. For example, derivatives of piperazine-1-yl-1H-indazole have been synthesized and evaluated for their docking studies, indicating their importance in medicinal chemistry for the development of new therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019). Another study on triazolo-pyridazine-6-yl-substituted piperazines evaluated their anti-diabetic properties, showcasing the versatility of similar structures in addressing various health conditions (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Docking and Pharmacological Profiles

Compounds containing pyridinyl and piperazine moieties have been subject to molecular docking studies to predict their interaction with biological targets. For instance, conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors have been synthesized, highlighting their potential as antipsychotic drugs (Raviña et al., 2000).

Crystal Structure Analysis

The study of crystal structures of compounds with pyridinyl piperazine is crucial for understanding their potential applications in drug design. Crystal structure and Hirshfeld surface analysis have been performed for hydrochloride salts of related compounds, providing insights into their molecular interactions and stability (Ullah & Stoeckli-Evans, 2021).

Enzyme Inhibition and Pharmacological Effects

The discovery of compounds as enzyme inhibitors demonstrates the application of similar molecules in modulating biochemical pathways. For example, K-604, a hydrochloride salt of a complex molecule, has been identified as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1, indicating its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

Properties

IUPAC Name

1-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2.ClH/c1-12-13(17-21-15(2,3)16(4,5)22-17)6-7-14(19-12)20-10-8-18-9-11-20;/h6-7,18H,8-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZYVTLVUNQKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCNCC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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